molecular formula C11H16N2OS B13204658 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13204658
M. Wt: 224.32 g/mol
InChI Key: XCBPQMFPGYBDQZ-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde (CAS 1564884-61-2) is a chemical building block of interest in medicinal chemistry. Its structure incorporates two privileged pharmacophores: a thiophene ring and a 1,4-diazepane moiety. The thiophene ring is a common feature in pharmaceuticals and is frequently explored as a bioisostere for phenyl rings, which can alter physicochemical properties, metabolic stability, and binding affinity of lead compounds . The 1,4-diazepane core is a versatile scaffold found in compounds with a broad spectrum of biological activities . The presence of both a basic amine (within the diazepane) and an aldehyde group on the electron-rich thiophene system makes this molecule a versatile intermediate for further synthesis. The aldehyde functionality is particularly valuable for constructing more complex molecules via reactions such as condensations to form Schiff bases, which are investigated for their metal-chelating properties and potential as chemosensors , or for use in multicomponent reactions to generate diverse chemical libraries . Researchers may explore this compound in the development of potential pharmacologically active agents or as a precursor for functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-12-3-2-4-13(6-5-12)10-7-11(8-14)15-9-10/h7-9H,2-6H2,1H3

InChI Key

XCBPQMFPGYBDQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Bromothiophene Derivatives and Piperidine Derivatives

A prominent method involves the initial synthesis of 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde through nucleophilic substitution reactions between 2-bromothiophene-2-carboxaldehyde and 4-hydroxypiperidine. This approach has been extensively studied, with reaction conditions optimized for high yield and purity.

Experimental Procedure:

  • Reactants: 2-bromothiophene-2-carboxaldehyde and 4-hydroxypiperidine.
  • Reaction Conditions: Reflux at approximately 90°C for 9 hours in the presence of triethylamine as a base.
  • Outcome: Formation of 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde with yields around 73%, confirmed by TLC, NMR, and melting point analysis.

This method's robustness is supported by the work documented in the supplementary data of recent publications, where the reaction was successfully scaled and purified via recrystallization from ethanol.

Condensation with Aromatic Nitriles

Following the initial formation of the hydroxypiperidine derivative, a condensation reaction with aromatic nitriles, such as 3,4-dimethoxybenzyl cyanide, is employed to generate a conjugated acrylonitrile intermediate. This step involves nucleophilic addition and subsequent dehydration under controlled conditions.

Reaction specifics:

  • Reagents: 5-(4-hydroxy-piperidin-1-yl)-thiophene-2-carboxaldehyde and aromatic nitrile.
  • Conditions: Typically conducted in chloroform at room temperature, with yields reaching approximately 73%.

This intermediate serves as a precursor for further functionalization, including halogenation and ester formation.

Halogenation and Esterification

The next stage involves introducing a bromine atom at the α-position of the acrylonitrile intermediate using bromoacetyl bromide in the presence of pyridine. This step produces a bromo-acetic acid ester derivative, which is pivotal for subsequent ring closure.

Procedure:

  • Reagents: Bromoacetyl bromide, pyridine, and the acrylonitrile intermediate.
  • Reaction Conditions: Conducted in chloroform, with yields of approximately 87%, under mild conditions to prevent overreaction.

Cyclization to Diazepane Ring

The final key step is the nucleophilic substitution of the brominated intermediate with piperidine and triethylamine, leading to the formation of the 1,4-diazepane ring system. This cyclization is facilitated by the nucleophilic attack of piperidine nitrogen on the electrophilic carbon attached to bromine.

Reaction specifics:

  • Reagents: Piperidine, triethylamine.
  • Conditions: Reactions are performed in chloroform at room temperature, with yields around 60%.

The resulting compound, 4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde, is characterized by spectroscopic methods confirming the structure.

Research Outcomes and Data Tables

Step Reactants Conditions Yield Key Observations
1 2-bromothiophene-2-carboxaldehyde + 4-hydroxypiperidine Reflux at 90°C, 9 hours 73% Formation of hydroxypiperidine derivative confirmed by NMR and melting point
2 Hydroxypiperidine derivative + aromatic nitrile Room temperature, chloroform 73% Conjugated acrylonitrile intermediate confirmed by spectral analysis
3 Acrylonitrile + bromoacetyl bromide Chloroform, room temperature 87% Brominated ester obtained, characterized by IR and NMR
4 Brominated ester + piperidine + triethylamine Room temperature, chloroform 60% Cyclized to diazepane derivative confirmed by spectroscopic methods

Notes on Methodology and Optimization

  • The reflux conditions are critical for ensuring complete substitution and ring closure.
  • Purification steps, including recrystallization and silica gel chromatography, are essential for obtaining high-purity intermediates.
  • Spectroscopic confirmation (NMR, IR, melting point) is routinely employed to verify each stage.

Additional Considerations and Variations

  • Alternative routes involve direct cyclization of precursor amines with aldehydes under acid catalysis, but these are less documented for this specific compound.
  • The use of microwave-assisted synthesis has been explored in related diazepane derivatives, offering potential reductions in reaction time and improved yields.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. These reactions are critical for forming Schiff bases or imine derivatives.

Key example :

Reaction TypeReagents/ConditionsProduct FormedApplication
Schiff base formationPrimary amines (e.g., aniline), RT, ethanol solventImine-linked thiophene derivativesIntermediate for bioactive molecules

Controlled pH (6–8) and inert atmospheres are typically required to prevent aldehyde oxidation.

Condensation Reactions

The aldehyde participates in condensation reactions to form heterocyclic scaffolds.

Key example :

Reaction TypeReagents/ConditionsProduct FormedApplication
Knoevenagel condensationActive methylene compounds (e.g., malononitrile), piperidine catalyst, reflux in ethanolα,β-Unsaturated nitrilesBuilding blocks for drug discovery

These reactions often require elevated temperatures (60–80°C) and catalytic bases.

Cross-Coupling Reactions

The thiophene ring enables Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.

Key example from analogous structures :

Reaction TypeReagents/ConditionsProduct FormedApplication
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°CBiaryl thiophene derivativesLOX inhibitors for anti-metastatic research

Bromination of the thiophene ring (e.g., using NBS) may be required to introduce coupling sites .

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group.

Key example :

Reaction TypeReagents/ConditionsProduct FormedApplication
Borohydride reductionNaBH₄, methanol, 0–5°C4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-methanolIntermediate for prodrug synthesis

Excess reductant must be quenched with aqueous workups to prevent over-reduction .

Diazepane Ring Functionalization

The diazepane moiety undergoes alkylation or acylation at its secondary amine.

Key example :

Reaction TypeReagents/ConditionsProduct FormedApplication
N-AlkylationAlkyl halides (e.g., methyl iodide), K₂CO₃, DMF, 50°CQuaternary ammonium derivativesModulating pharmacokinetic properties

Reactions are regioselective for the less hindered nitrogen atom.

Oxidation Reactions

Controlled oxidation of the aldehyde to a carboxylic acid is achievable.

Key example :

Reaction TypeReagents/ConditionsProduct FormedApplication
Jones oxidationCrO₃, H₂SO₄, acetone, 0°C4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carboxylic acidChelating agents for metal catalysis

Over-oxidation of the thiophene ring is minimized using low temperatures.

This compound’s versatility in nucleophilic additions, condensations, and cross-couplings makes it valuable for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research. Further studies optimizing reaction yields and exploring novel derivatives are warranted.

Scientific Research Applications

4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in heterocyclic cores and substituents, leading to differences in physicochemical properties and biological activity. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Activities Source
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde Thiophene + diazepane 4-methyl-diazepane, carbaldehyde Flexible conformation, HDAC8/G9a inhibition potential Research Paper
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde Thiophene + pyrazole 3,5-dimethyl-pyrazole Higher rigidity, metabolic stability inferred from pyrazole’s aromaticity Chemical Suppliers
Patent compounds (e.g., 4-cyclopropylpiperazin-1-yl derivatives) Piperazine/diazepane Cyclopropyl, ethyl, methoxy Steric hindrance, variable binding affinity Patent

Key Observations:

  • Substituent Effects: The methyl group on the diazepane enhances lipophilicity compared to polar substituents (e.g., hydroxy or methoxy groups), which may improve bioavailability but reduce solubility.

Metabolic and Physicochemical Properties

  • Lipophilicity : The methyl-diazepane group increases LogP compared to polar substituents (e.g., hydroxy groups), enhancing cell membrane penetration but risking solubility challenges.
  • Metabolic Stability : Diazepane rings are less prone to oxidative metabolism than smaller heterocycles (e.g., piperazine), though the methyl group may slow enzymatic degradation .

Biological Activity

4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula: C11_{11}H16_{16}N2_2OS
  • Molecular Weight: 224.32 g/mol
  • CAS Number: 1564884-61-2

Antimicrobial Activity

Research indicates that compounds with thiophene scaffolds exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For example, studies have demonstrated that compounds with thiophene rings can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

The anticancer activity of thiophene derivatives has been extensively studied. In vitro assays have shown that compounds related to this compound can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested: Various human tumor cell lines including leukemia (HL-60), colon (HCT-15), and renal (UO-31).
  • Mechanism: The compounds appear to act by inhibiting topoisomerase I and inducing oxidative stress, leading to mitochondrial dysfunction and apoptosis .

Case Studies

  • Cytotoxicity Evaluation:
    A study evaluated the cytotoxic effects of several thiophene derivatives on a panel of cancer cell lines. The results indicated that certain modifications to the thiophene structure significantly enhanced cytotoxicity, with IC50_{50} values as low as 0.24 µM against specific cancer types .
  • Molecular Docking Studies:
    Molecular docking studies have suggested that this compound might effectively bind to key targets involved in cancer progression, such as VEGFR-2. This binding could inhibit angiogenesis in tumors, providing a dual mechanism of action for anticancer therapy .

Summary of Findings

Biological ActivityMechanismIC50_{50} ValuesReferences
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerInduction of apoptosis via topoisomerase inhibition0.24 µM (leukemia)
VEGFR InhibitionAngiogenesis blockadeSub-micromolar levels

Q & A

Q. What are the standard synthetic routes for 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves sequential steps:
  • Step 1 : Preparation of the thiophene-2-carbaldehyde core via Friedel-Crafts acylation or oxidation of thiophene derivatives. For example, Cu(I)-catalyzed oxidation of alcohols to aldehydes can be applied .
  • Step 2 : Functionalization of the 1,4-diazepane moiety. Alkylation or reductive amination is used to introduce the methyl group at the 4-position of diazepane.
  • Step 3 : Coupling the diazepane to the thiophene aldehyde via nucleophilic substitution or palladium-catalyzed cross-coupling.
    Characterization : Intermediates require NMR (¹H, ¹³C), IR, and mass spectrometry. For example, in analogous syntheses, ¹H NMR peaks for the aldehyde proton typically appear at δ 9.8–10.2 ppm, while diazepane protons resonate between δ 2.5–3.5 ppm .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for verifying the aldehyde proton (δ ~10 ppm) and diazepane methyl group (δ ~1.2–1.5 ppm). Aromatic thiophene protons typically show splitting patterns in δ 7.0–8.0 ppm .
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and diazepane N-H stretches (if present, ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 265.1450 (calculated for C₁₁H₁₅N₂OS) would confirm the structure .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of the aldehyde group in this compound?

  • Methodological Answer :
  • Aldehyde Oxidase (AO) Selectivity Modeling : Use density functional theory (DFT) to calculate the electron-deficient nature of the aldehyde carbon. A higher partial positive charge increases susceptibility to AO-mediated oxidation .
  • Docking Studies : Molecular docking into AO enzyme active sites (e.g., using PDB ID 4UHW) predicts binding affinity. For example, steric hindrance from the diazepane ring may reduce AO metabolism .
  • In Silico Tools : Platforms like AperTO or Molfinder (structure-searchable databases) can cross-reference similar aldehydes’ metabolic pathways .

Q. How to resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting patterns)?

  • Methodological Answer :
  • Step 1 : Validate purity via HPLC or TLC. Contaminants like unreacted diazepane or thiophene intermediates can skew NMR/IR data .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, NOESY can clarify spatial proximity between the diazepane methyl and thiophene protons .
  • Step 3 : Compare with literature analogs. If the diazepane adopts a boat conformation, splitting patterns may differ from chair conformers .

Q. What strategies optimize reaction yields when introducing the diazepane moiety to the thiophene core?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Copper(I) catalysts (e.g., CuI/neocuproine) improve Ullmann-type aminations .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of diazepane in SN2 reactions.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation. For example, Hsiao et al. (1990) achieved 75% yield at 0°C for similar couplings .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational predictions of reactivity?

  • Methodological Answer :
  • Re-evaluate Computational Parameters : Adjust solvent models (e.g., COSMO-RS for solvation effects) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .
  • Experimental Validation : Perform kinetic studies (e.g., monitoring reaction progress via in situ IR) to identify unaccounted intermediates or side reactions .

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